

Application of 2-Methylbenzamide Oxime in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-methyl Benzamideoxime

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Disclaimer: The following application notes and protocols are based on the potential therapeutic applications of 2-methylbenzamide oxime derived from the known biological activities of its core chemical scaffolds—benzamide and oxime. As of the latest literature review, specific and detailed experimental data on the medicinal chemistry applications of 2-methylbenzamide oxime are limited. Therefore, this document serves as a foundational guide for researchers to explore its potential, providing hypothesized applications and standardized experimental protocols for its evaluation.

Introduction to 2-Methylbenzamide Oxime

2-Methylbenzamide oxime is a small organic molecule incorporating two key pharmacophores: the benzamide group and an oxime moiety. The benzamide scaffold is present in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antipsychotic, and antiemetic properties.^[1] The oxime group is well-recognized for its role in the reactivation of acetylcholinesterase (AChE) in response to organophosphate poisoning and is also found in various compounds with anticancer, anti-inflammatory, and antimicrobial activities.^{[2][3][4]} The combination of these two functional groups in 2-methylbenzamide oxime suggests a promising starting point for the discovery of novel therapeutic agents.

This document outlines potential applications of 2-methylbenzamide oxime in medicinal chemistry and provides detailed protocols for its initial biological evaluation.

Potential Therapeutic Application: Anticancer Activity

The benzamide moiety is a key feature of several anticancer agents, including histone deacetylase (HDAC) inhibitors and PARP inhibitors. Furthermore, various oxime derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.^{[2][5]} This suggests that 2-methylbenzamide oxime could be investigated as a potential anticancer agent.

Data Presentation: Hypothetical Anticancer Activity

The following table presents a hypothetical summary of in vitro anticancer activity for 2-methylbenzamide oxime against a panel of human cancer cell lines. Researchers can use this format to tabulate their experimental findings.

Cell Line	Cancer Type	Putative Target	IC50 (μM) [Hypothetical]
MCF-7	Breast Cancer	HDAC/PARP	15.5
A549	Lung Cancer	HDAC/PARP	22.1
HCT116	Colon Cancer	HDAC/PARP	18.9
K562	Leukemia	Kinase	12.3

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of 2-methylbenzamide oxime on cancer cell lines.

Materials:

- 2-Methylbenzamide oxime (dissolved in DMSO to create a stock solution)

- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed 5×10^3 cells per well in 100 μ L of medium in a 96-well plate.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:

- Prepare serial dilutions of the 2-methylbenzamide oxime stock solution in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate for 48-72 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Proposed Signaling Pathway and Experimental Workflow

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Potential Therapeutic Application: Neurological Disorders

Benzamide derivatives are known to interact with various receptors in the central nervous system (CNS), and some have been developed as antipsychotics and treatments for neurodegenerative diseases.[6] Oximes, such as Olesoxime, have been investigated for their neuroprotective properties.[7] This suggests a potential role for 2-methylbenzamide oxime in the treatment of neurological disorders.

Data Presentation: Hypothetical Neuroprotective Activity

The following table presents a hypothetical summary of the neuroprotective effects of 2-methylbenzamide oxime in a cell-based model of neurotoxicity.

Assay	Neurotoxin	Cell Line	EC50 (μM) [Hypothetical]
Neuroprotection	MPP+	SH-SY5Y	8.5
Oxidative Stress Reduction	H2O2	PC12	12.2

Experimental Protocol: Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of 2-methylbenzamide oxime against a neurotoxin in a neuronal cell line.

Materials:

- 2-Methylbenzamide oxime
- SH-SY5Y human neuroblastoma cells
- MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin
- Cell culture medium (e.g., DMEM/F12)
- Standard reagents for cell culture and MTT assay as described in section 2.2.

Procedure:

- Cell Culture and Seeding:
 - Culture SH-SY5Y cells and seed them into 96-well plates as described for the cytotoxicity assay.
- Compound Pre-treatment:
 - Treat the cells with various concentrations of 2-methylbenzamide oxime for 24 hours.
- Neurotoxin Challenge:
 - Introduce a fixed concentration of MPP+ to the wells (the concentration should be pre-determined to cause approximately 50% cell death).
 - Incubate for a further 24 hours.
- Assessment of Cell Viability:
 - Perform an MTT assay as described in section 2.2 to determine the percentage of cell viability.
- Data Analysis:
 - Calculate the percentage of neuroprotection afforded by each concentration of 2-methylbenzamide oxime relative to the cells treated with MPP+ alone.
 - Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).

Proposed Signaling Pathway and Logical Relationship

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Potential Therapeutic Application: Antimicrobial Activity

Both benzamide and oxime derivatives have been reported to possess antimicrobial properties against a range of pathogens.[8][9] Therefore, 2-methylbenzamide oxime could be a valuable scaffold for the development of new antimicrobial agents.

Data Presentation: Hypothetical Antimicrobial Activity

The following table shows a hypothetical summary of the minimum inhibitory concentration (MIC) of 2-methylbenzamide oxime against various microbial strains.

Microbial Strain	Type	MIC (µg/mL) [Hypothetical]
Staphylococcus aureus	Gram-positive bacteria	16
Escherichia coli	Gram-negative bacteria	32
Candida albicans	Fungi	64

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of 2-methylbenzamide oxime.

Materials:

- 2-Methylbenzamide oxime
- Bacterial and/or fungal strains
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum:
 - Grow the microbial strains in their respective media overnight.
 - Dilute the cultures to achieve a standardized inoculum density (e.g., 5×10^5 CFU/mL).
- Serial Dilution of Compound:
 - Prepare a two-fold serial dilution of 2-methylbenzamide oxime in the appropriate broth in a 96-well plate.
- Inoculation:
 - Add the standardized inoculum to each well.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation:
 - Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While specific data on the medicinal chemistry applications of 2-methylbenzamide oxime are currently scarce, its constituent chemical moieties suggest a high potential for therapeutic utility in oncology, neurology, and infectious diseases. The protocols and hypothetical data presented here provide a framework for initiating the biological evaluation of this compound. Future research should focus on synthesizing a library of 2-methylbenzamide oxime derivatives to

establish structure-activity relationships (SAR) and to optimize potency and selectivity for specific biological targets. Further mechanistic studies will be crucial to elucidate the precise signaling pathways through which this compound and its analogs exert their effects.

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